molecular formula C7H6N2O2S B2920905 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione CAS No. 934602-56-9

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione

Cat. No.: B2920905
CAS No.: 934602-56-9
M. Wt: 182.2
InChI Key: XNNDUYCDMJNOMI-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H-Thieno[3,2-e][1,4]diazepine-2,5-dione is a bicyclic heterocyclic compound featuring a fused thiophene and diazepine ring system. The compound’s unique thieno-diazepine scaffold distinguishes it from other diazepine derivatives, as the sulfur atom in the thiophene ring influences electronic properties and intermolecular interactions .

Properties

IUPAC Name

3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-5-3-8-7(11)6-4(9-5)1-2-12-6/h1-2H,3H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNDUYCDMJNOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=O)N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and diazepine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency .

Chemical Reactions Analysis

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .

Scientific Research Applications

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Key Differences :

Compound Substituent Melting Point (°C) Optical Activity (α_D) Yield (%)
8a (S)-Methyl 198–200 +23.5° (c 1.0, DMF) 68
8b (R)-Methyl 197–199 -22.8° (c 1.0, DMF) 65
8c None 205–207 N/A 72

The methyl-substituted derivatives (8a, 8b) exhibit chiral centers, leading to distinct optical activities and slightly lower melting points compared to the unsubstituted analog (8c).

Benzodiazepine-Dione Derivatives

1-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS 1133-42-2)

This compound replaces the thiophene ring with a benzene ring, resulting in a benzo-diazepine-dione system. However, the benzene ring increases hydrophobicity, which may limit aqueous solubility compared to thieno analogs .

Coumarin-Fused Diazepine Derivatives

describes hybrid structures like 4g and 4h, which incorporate coumarin and tetrazole moieties into benzo[b][1,4]diazepine or oxazepine scaffolds. These compounds exhibit extended π-conjugation, leading to fluorescence properties and enhanced binding to biological targets (e.g., kinases or GPCRs). The thieno-diazepine-dione framework lacks such extended conjugation, limiting its utility in optoelectronic applications but retaining advantages in metabolic stability due to smaller ring systems .

Commercial Availability and Stability

CymitQuimica lists 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione as discontinued across all batch sizes (10 mg to 500 mg), suggesting challenges in large-scale synthesis or stability issues. In contrast, benzo-diazepine-diones (e.g., CAS 1133-42-2) remain commercially available, indicating better synthetic reproducibility or demand in pharmaceutical research .

Biological Activity

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno ring fused with a diazepinone moiety, which is thought to contribute to its unique biological properties. The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₇H₈N₂OS
  • Molecular Weight : 168.22 g/mol
  • CAS Number : 304021-16-7

The compound is synthesized through various methods, including cyclization of thieno and diazepinone precursors under specific conditions. This synthesis allows for the exploration of its biological activity against various targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In a study involving the synthesis of related benzodiazepine derivatives, certain compounds demonstrated significant effectiveness against Mycobacterium tuberculosis with MIC values as low as 1.55 μg/mL . This suggests that the diazepine framework is crucial for the antimicrobial efficacy of these compounds.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A focused library of 1,4-thienodiazepine-2,5-diones was screened for activity against the p53-Mdm2 interaction—a critical pathway in cancer cell proliferation. Some derivatives exhibited antagonistic activity in this context . The ability to modulate such interactions highlights the potential of this compound in cancer therapeutics.

The mechanism of action for this compound involves interactions with specific molecular targets. It may bind to enzymes or receptors involved in cellular signaling pathways. For example, docking studies have been performed to understand how these compounds interact at a molecular level with their targets .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds like benzodiazepines and other thienodiazepine derivatives:

Compound TypeBiological ActivityNotable Findings
Thieno[3,2-e][1,4]diazepines Antimicrobial and anticancerExhibits significant activity against Mycobacterium tuberculosis and p53-Mdm2 interaction
Benzodiazepines Sedative and anxiolyticKnown for their calming effects but less focus on antimicrobial properties
Pyrano[2,3-e][1,4]diazepines VariesDifferent chemical properties due to structural differences

This comparison illustrates how the unique structure of this compound contributes to its distinct biological activities.

Study on Antitubercular Activity

In a study published in Nature Communications, researchers synthesized a series of benzodiazepine derivatives and tested their anti-tubercular activity. Compounds derived from the thienodiazepine framework showed promising results compared to their open-chain counterparts. The lead candidates displayed MIC values indicating strong potential for further development as therapeutic agents against tuberculosis .

Virtual Screening for Anticancer Activity

A study involving virtual screening of a library of thienodiazepines revealed several candidates that could effectively inhibit the p53-Mdm2 interaction. These findings suggest that modifications to the thienodiazepine structure can enhance anticancer properties and warrant further investigation into their pharmacological profiles .

Q & A

Q. How can researchers integrate heterogeneous data (e.g., spectroscopic, computational, biological) into a cohesive analysis?

  • Methodological Answer : Use cheminformatics platforms (KNIME, Pipeline Pilot) to merge datasets. Apply principal component analysis (PCA) to reduce dimensionality and identify correlations. Transparently report contradictions in supplemental materials, citing methodological limitations (e.g., solvent artifacts in NMR) .

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